molecular formula C13H26O2S B14324854 8-[(Oxan-2-yl)oxy]octane-1-thiol CAS No. 105551-91-5

8-[(Oxan-2-yl)oxy]octane-1-thiol

Cat. No.: B14324854
CAS No.: 105551-91-5
M. Wt: 246.41 g/mol
InChI Key: VTJKJBHTUIWUJM-UHFFFAOYSA-N
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Description

8-[(Oxan-2-yl)oxy]octane-1-thiol is a chemical compound with the molecular formula C13H26O2S. It is characterized by the presence of an oxane (tetrahydropyran) ring and a thiol group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Oxan-2-yl)oxy]octane-1-thiol typically involves the reaction of 1-octanethiol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group of 1-octanethiol attacks the oxane ring, leading to the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(Oxan-2-yl)oxy]octane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the oxane ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxane derivatives.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

8-[(Oxan-2-yl)oxy]octane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(Oxan-2-yl)oxy]octane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Octanethiol: Similar in structure but lacks the oxane ring.

    Tetrahydropyran: Contains the oxane ring but lacks the thiol group.

    Octane-1-thiol: Similar to 1-octanethiol but with different substituents.

Uniqueness

8-[(Oxan-2-yl)oxy]octane-1-thiol is unique due to the combination of the oxane ring and thiol group, which imparts distinct chemical and biological properties

Properties

CAS No.

105551-91-5

Molecular Formula

C13H26O2S

Molecular Weight

246.41 g/mol

IUPAC Name

8-(oxan-2-yloxy)octane-1-thiol

InChI

InChI=1S/C13H26O2S/c16-12-8-4-2-1-3-6-10-14-13-9-5-7-11-15-13/h13,16H,1-12H2

InChI Key

VTJKJBHTUIWUJM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCS

Origin of Product

United States

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